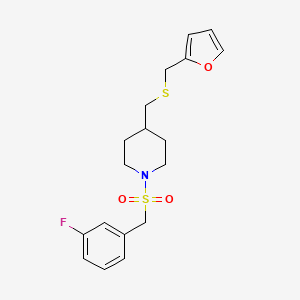

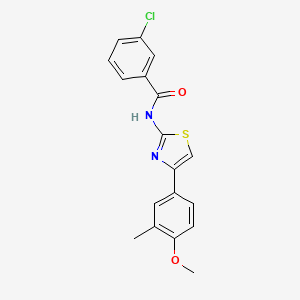

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known to possess unique properties that make it a promising candidate for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Neuroleptic Agent Potential

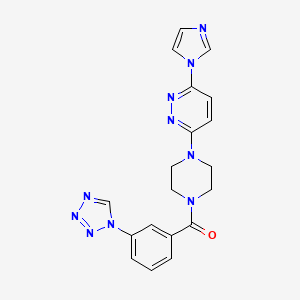

A study by Norman et al. (1996) explored substituted benzamides as potential atypical antipsychotic agents, demonstrating that these compounds could be effective in inhibiting apomorphine-induced responses in mice, suggesting their potential use as neuroleptic agents (Norman, Rigdon, Hall, & Navas, 1996).

Antipsychotic Agent Synthesis

In another study by the same team, heterocyclic analogues of a related compound (1192U90) were synthesized and evaluated as potential antipsychotic agents. These compounds showed significant in vivo activities, indicating their potential in antipsychotic drug development (Norman, Navas, Thompson, & Rigdon, 1996).

Organic Synthesis Applications

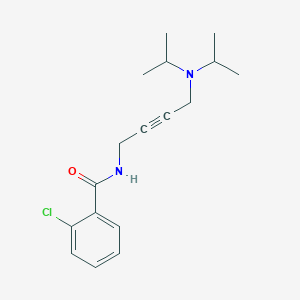

Fraser and Hubert (1974) reported on the reaction of diisopropyl formamide with lithium diisopropylamide, which could be relevant to the synthesis of compounds like 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, as it discusses the formation of carbonyl anions, important intermediates in organic synthesis (Fraser & Hubert, 1974).

Novel Cationic Diblock Copolymers

Research by Bütün, Armes, and Billingham (2001) focused on the quaternization of diisopropylaminoethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This research could provide insights into the broader chemical applications of diisopropylamino groups in polymer science (Bütün, Armes, & Billingham, 2001).

Synthesis of Benzoylamino-N-phenyl-benzamide Derivatives

A study by Ighilahriz-Boubchir et al. (2017) focused on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, showcasing the versatility of benzamide derivatives in chemical synthesis and their potential biological activity (Ighilahriz-Boubchir et al., 2017).

Biological Activity of Chloro-Benzamides

Imramovský et al. (2011) investigated the spectrum of biological activity of chloro-benzamides, providing insights into the potential pharmacological applications of these compounds (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).

Fluorophore Synthesis and Antifungal Activity

Research by Frade et al. (2007) on the synthesis of benzo[a]phenoxazine based fluorophores and their evaluation as antifungal agents highlights the potential of benzamide derivatives in the development of novel fluorophores with biological applications (Frade, Sousa, Moura, & Gonçalves, 2007).

Wirkmechanismus

Target of Action

The primary targets of the compound “2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” are currently unknown. This compound is structurally similar to other benzamide derivatives, which are known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Benzamides typically act by binding to their target proteins and modulating their activity . The presence of the diisopropylamino group and the 2-chloro substituent may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Benzamides are often involved in modulating enzymatic activity, which can have downstream effects on various biochemical pathways .

Pharmacokinetics

The presence of the amide group could also influence its metabolism and excretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRYZLNWOBRLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)

![3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2988235.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)

![1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2988237.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)